3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane
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Overview
Description
“3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the 4-chlorophenyl group and the 1-isopropyl-1H-imidazol-4-yl sulfonyl group. Common reagents used in these steps include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, “3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound in drug discovery, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups could impart desirable characteristics like increased stability or reactivity.
Mechanism of Action
The mechanism of action of “3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” might include other azepane derivatives, sulfonyl imidazoles, and chlorophenyl compounds. Examples include:
- 3-(4-chlorophenyl)azepane
- 1-(1-isopropyl-1H-imidazol-4-yl)sulfonyl azepane
- 4-chlorophenyl sulfonyl imidazole
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which confer specific chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(1-propan-2-ylimidazol-4-yl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S/c1-14(2)21-12-18(20-13-21)25(23,24)22-10-4-3-5-16(11-22)15-6-8-17(19)9-7-15/h6-9,12-14,16H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRDYAIRANSAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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